A Technical Guide to the Physical Properties of (S)-(-)-2-Amino-1,1,2-triphenylethanol
A Technical Guide to the Physical Properties of (S)-(-)-2-Amino-1,1,2-triphenylethanol
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth guide to the core physical and chemical properties of (S)-(-)-2-Amino-1,1,2-triphenylethanol. As a crucial chiral building block in synthetic chemistry, a thorough understanding of its physical characteristics is paramount for its effective use in research and development. This guide moves beyond simple data tabulation, providing context, experimental causality, and detailed protocols to ensure both scientific integrity and practical applicability.
Chemical Identity and Molecular Structure
(S)-(-)-2-Amino-1,1,2-triphenylethanol is a chiral amino alcohol distinguished by its unique stereochemistry and the presence of three bulky phenyl substituents. These structural features govern its physical properties, reactivity, and utility as a chiral ligand or auxiliary.
The molecule's identity is unequivocally established by its CAS Registry Number, molecular formula, and precise molecular weight.
| Identifier | Value | Source |
| CAS Number | 129704-13-8 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₂₀H₁₉NO | [1][2][3][4][5][6][7] |
| Molecular Weight | 289.37 g/mol | [1][2][4][5][6][7] |
| IUPAC Name | (2S)-2-amino-1,1,2-triphenylethanol | [3] |
| Common Synonyms | (S)-1,1,2-Triphenyl-2-aminoethanol | [2] |
The structure features a single stereogenic center at the carbon atom bearing the amino group (C2), which confers its chirality. The hydroxyl (-OH) and amino (-NH₂) groups provide sites for hydrogen bonding and coordination, while the three phenyl rings create a sterically hindered environment, which is key to its application in asymmetric synthesis.
Core Physicochemical Properties
The macroscopic properties of a compound are a direct reflection of its molecular structure. For (S)-(-)-2-Amino-1,1,2-triphenylethanol, these values are critical for identification, purity assessment, and predicting its behavior in various solvents and thermal conditions.
| Property | Value | Significance & Context |
| Melting Point | 128-132 °C | [1][2][6] A sharp melting range within these literature values is a primary indicator of high purity. Broadening of this range often suggests the presence of impurities. |
| Specific Optical Rotation | [α]²⁰/D = -236° (c=1 in chloroform) | [2] This value is the definitive experimental proof of the compound's enantiomeric identity and purity. The negative sign confirms the levorotatory nature, corresponding to the (S) configuration. |
| Density | 1.162 ± 0.06 g/cm³ (Predicted) | [1][2] This predicted value is useful for estimations in process scale-up and formulation calculations. |
| Boiling Point | 456.0 ± 40.0 °C (Predicted) | [2] Due to the high melting point and potential for decomposition, distillation is not a standard purification method. This value is primarily theoretical. |
| pKa | 10.89 ± 0.50 (Predicted) | [2] This value indicates that the amino group is basic, similar to other primary amines, and will be protonated at acidic pH. |
Solubility Profile
The solubility of (S)-(-)-2-Amino-1,1,2-triphenylethanol is dictated by the balance between its polar amino and hydroxyl groups and its large, nonpolar triphenyl framework. While specific, quantitative solubility data in a wide range of solvents is not extensively published, its structural characteristics suggest:
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High Solubility in chlorinated solvents like chloroform and dichloromethane, which is consistent with the solvent used for optical rotation measurements.
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Moderate to Good Solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).
-
Limited Solubility in nonpolar hydrocarbon solvents (e.g., hexanes) and water.
Expert Insight: For drug development applications, where aqueous solubility is often required, formulation strategies are necessary. Based on protocols for analogous compounds, systems involving co-solvents like PEG300, surfactants like Tween-80, or complexing agents like cyclodextrins can be effective.[8] Experimental determination remains essential for any new application.
Spectroscopic and Structural Characterization
Confirmation of the molecular structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
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Infrared (IR) Spectroscopy: IR analysis is the primary tool for confirming the presence of key functional groups. An Attenuated Total Reflectance (ATR-IR) spectrum is expected to show characteristic absorption bands:
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O-H Stretch: A broad band around 3300-3400 cm⁻¹ for the alcohol.
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N-H Stretch: One or two sharp peaks in the 3300-3500 cm⁻¹ region for the primary amine.
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C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.
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C=C Aromatic Bending: Strong absorptions in the 1450-1600 cm⁻¹ region.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would confirm the ratio of aromatic to aliphatic protons. The complex aromatic region (approx. 7.0-7.5 ppm) would integrate to 15 protons. The protons of the -OH, -NH₂, and the single C-H at the stereocenter would appear as distinct signals.
-
¹³C NMR: Would show a number of signals corresponding to the different carbon environments, with the aromatic carbons appearing downfield (>100 ppm).
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 289.37, with characteristic fragmentation patterns.
Experimental Protocols for Physical Property Determination
The following section provides standardized, self-validating protocols for measuring the key physical properties. The causality behind each step is explained to ensure methodological robustness.
Workflow for Physical Property Verification
The logical flow for characterizing a new batch of (S)-(-)-2-Amino-1,1,2-triphenylethanol is outlined below. This systematic approach ensures that foundational properties are confirmed before proceeding to more complex analyses.
Caption: Workflow for the physical and structural verification of (S)-(-)-2-Amino-1,1,2-triphenylethanol.
Protocol 5.1: Determination of Melting Point
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Principle: The melting point is the temperature at which a substance transitions from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow range. This protocol uses a digital melting point apparatus for precision.
-
Causality: A slow heating rate near the expected melting point is crucial. Rapid heating does not allow for thermal equilibrium between the sample and the heating block, leading to an artificially wide and inaccurate melting range.
-
Materials:
-
(S)-(-)-2-Amino-1,1,2-triphenylethanol sample
-
Capillary tubes (closed at one end)
-
Digital melting point apparatus
-
Spatula
-
-
Procedure:
-
Sample Preparation: Crush a small amount of the crystalline sample into a fine powder.
-
Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the bottom.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus. Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point.
-
Coarse Measurement: Observe the sample while heating. Note the approximate temperature at which melting begins.
-
Precise Measurement: Allow the apparatus to cool by at least 20 °C. Using a fresh sample, set the starting temperature to ~15 °C below the previously observed melting point.
-
Slow Ramp: Set the heating ramp rate to 1-2 °C/min.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁-T₂.
-
-
Self-Validation: The measured melting range should be narrow (≤ 2 °C) and fall within the literature value of 128-132 °C.[1][2][6] A significant deviation or a broad range indicates impurities.
Protocol 5.2: Measurement of Specific Optical Rotation
-
Principle: Chiral molecules rotate the plane of polarized light. The specific rotation is a standardized measure of this rotation, dependent on concentration, path length, temperature, and wavelength.
-
Causality: The choice of solvent (chloroform) and concentration (c=1, meaning 1 g/100 mL) is based on established literature to ensure the result is comparable and verifiable.[2] Utmost care in weighing and dilution is required as specific rotation is concentration-dependent.
-
Materials:
-
(S)-(-)-2-Amino-1,1,2-triphenylethanol sample
-
Volumetric flask (10 mL)
-
Analytical balance
-
Polarimeter cell (1 dm)
-
Chloroform (spectroscopic grade)
-
Polarimeter (with sodium D-line source, 589 nm)
-
-
Procedure:
-
Solution Preparation: Accurately weigh approximately 100 mg of the sample and record the exact mass (m). Transfer it quantitatively to a 10 mL volumetric flask. Dissolve the sample in chloroform and fill to the mark. This creates a solution with a concentration (c) of m/10 in g/mL.
-
Instrument Blank: Fill the polarimeter cell with pure chloroform and place it in the instrument. Zero the reading to calibrate the polarimeter.
-
Sample Measurement: Rinse the cell with a small amount of the prepared sample solution, then fill it completely, ensuring no air bubbles are present.
-
Data Acquisition: Place the sample cell in the polarimeter and record the observed rotation (α). Take at least three readings and average them.
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where:
-
α = observed rotation
-
l = path length in decimeters (dm) (typically 1 dm)
-
c = concentration in g/mL
-
-
-
Self-Validation: The calculated specific rotation at 20°C should be close to the literature value of -236°.[2] A result significantly different suggests either incorrect stereochemistry or the presence of the other enantiomer as an impurity.
References
- (S)-2-Amino-1,1,2-triphenylethanol | C20H19NO - BuyersGuideChem. [URL: https://www.buyersguidechem.com/product/(S)-2-Amino-1,1,2-triphenylethanol-cas-129704-13-8.html]
- (S)-(-)-2-AMINO-1,1,2-TRIPHENYLETHANOL Product Description - ChemicalBook. [URL: https://www.chemicalbook.com/ProductDetail_US_CB9361939.aspx]
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- Crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE) - ResearchGate. [URL: https://www.researchgate.net/publication/285573715_Crystal_structure_of_racemic_cis-2-amino-12-diphenylethanol_ADE]
- (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/719822]
- (S)-(-)-2-AMINO-1,1,2-TRIPHENYLETHANOL CAS#: 129704-13-8 - ChemWhat. [URL: https://www.chemwhat.com/s---2-amino-1-1-2-triphenylethanol-cas-129704-13-8/]
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